molecular formula C9H15ClO B13216982 3-{[1-(Chloromethyl)cyclopropyl]methyl}oxolane

3-{[1-(Chloromethyl)cyclopropyl]methyl}oxolane

Cat. No.: B13216982
M. Wt: 174.67 g/mol
InChI Key: NWZVUBFHXXPGBQ-UHFFFAOYSA-N
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Description

3-{[1-(Chloromethyl)cyclopropyl]methyl}oxolane is an organic compound that features a cyclopropyl group attached to an oxolane ring via a chloromethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(Chloromethyl)cyclopropyl]methyl}oxolane typically involves the reaction of cyclopropylmethyl chloride with oxolane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(Chloromethyl)cyclopropyl]methyl}oxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxolane derivatives.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

    Substitution: The chloromethyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like ammonia (NH₃) or sodium thiolate (NaS⁻) are employed under basic conditions.

Major Products Formed

    Oxidation: Oxolane derivatives with additional oxygen functionalities.

    Reduction: 3-{[1-(Methyl)cyclopropyl]methyl}oxolane.

    Substitution: Various substituted oxolane derivatives depending on the nucleophile used.

Scientific Research Applications

3-{[1-(Chloromethyl)cyclopropyl]methyl}oxolane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[1-(Chloromethyl)cyclopropyl]methyl}oxolane involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The cyclopropyl group may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[1-(Bromomethyl)cyclopropyl]methyl}oxolane
  • 3-{[1-(Hydroxymethyl)cyclopropyl]methyl}oxolane
  • 3-{[1-(Methoxymethyl)cyclopropyl]methyl}oxolane

Uniqueness

3-{[1-(Chloromethyl)cyclopropyl]methyl}oxolane is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its analogs. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

Molecular Formula

C9H15ClO

Molecular Weight

174.67 g/mol

IUPAC Name

3-[[1-(chloromethyl)cyclopropyl]methyl]oxolane

InChI

InChI=1S/C9H15ClO/c10-7-9(2-3-9)5-8-1-4-11-6-8/h8H,1-7H2

InChI Key

NWZVUBFHXXPGBQ-UHFFFAOYSA-N

Canonical SMILES

C1COCC1CC2(CC2)CCl

Origin of Product

United States

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